Pentapeptide VDVAD vs. Tetrapeptide DEVD: Caspase-2 Prefers a 5-Residue Recognition Sequence That Tetrapeptide Probes Cannot Satisfy
Caspase-2 is the only human caspase that uniquely requires a pentapeptide substrate (such as VDVAD) for efficient cleavage, whereas all other caspases function with tetrapeptide sequences [1]. A combined QM/MM computational study quantified the binding free energies of various pentapeptide variants, revealing a clear affinity hierarchy: VDVAD (Ki = 0.23 nM) is 1.5-fold more specific to caspase-2 than VEIAD (Ki = 0.61 nM), 3-fold more than VEVAD (Ki = 3.7 nM), and 4-fold more than VDIAD (Ki = 4.5 nM) [2]. The VDVAD sequence engages caspase-2's unique P5 recognition pocket (involving Glu-217 and Arg-378), a structural feature absent in caspase-3, -7, -8, and -9. Consequently, tetrapeptide-based probes such as DEVD-FMK (targeting caspase-3/7) or IETD-FMK (targeting caspase-8) are structurally incapable of occupying the full caspase-2 active site, providing a molecular rationale for why FITC-VDVAD-FMK cannot be functionally replaced by tetrapeptide- or pan-caspase fluorescent probes for caspase-2-specific detection [1].
| Evidence Dimension | Inhibitor binding affinity (Ki) to caspase-2 by pentapeptide sequence |
|---|---|
| Target Compound Data | VDVAD pentapeptide: Ki = 0.23 nM (QM/MM computed); kcat/KM specificity within experimentally established range of 10⁻⁴ to 10⁻¹ µM⁻¹ s⁻¹ |
| Comparator Or Baseline | VEIAD (Ki = 0.61 nM, 1.5× less specific); VEVAD (Ki = 3.7 nM, ~3× less specific); VDIAD (Ki = 4.5 nM, ~4× less specific); Tetrapeptide DEVD: no P5 pocket engagement (qualitative class-level inference) |
| Quantified Difference | VDVAD is 1.5× to 4× more specific to caspase-2 than comparator pentapeptide sequences; tetrapeptide DEVD lacks the P5 interaction entirely (qualitative structural differentiation) |
| Conditions | QM/MM hybrid computational model (SCC-DFTB-D/AMBER); validated against experimental Ki range 0.01 nM–1 µM [2] |
Why This Matters
The pentapeptide requirement of caspase-2 is a molecularly unique feature—not shared by caspase-3, -7, -8, or -9—meaning that tetrapeptide-based probes (DEVD-FMK, IETD-FMK, LEHD-FMK) are structurally incapable of equivalently targeting caspase-2; procurement of a VDVAD-based probe is mandatory for caspase-2-specific detection.
- [1] Tang, J., et al. (2011). Caspase-2 bound to Ac-DVAD-CHO. RCSB PDB 3R7B. 'In biochemical assays, caspase-2 uniquely prefers a pentapeptide (such as VDVAD) rather than a tetrapeptide, as required for efficient cleavage by other caspases.' View Source
- [2] Georgieva, P., & Himo, F. (2020). Quantum Mechanics/Molecular Mechanics Study on Caspase-2 Recognition by Peptide Inhibitors. DOAJ. 'VELAD (Ki=0.081 nM) > VDVAD (Ki=0.23 nM) > VEIAD (Ki=0.61 nM) > VEVAD (Ki=3.7 nM) > VDIAD (Ki=4.5 nM)... VELAD and VDVAD are most specific to caspase-2. These two particular peptides are nearly 1.5, 3 and 4 times more specific to the receptor than VEIAD, VEVAD and VDIAD respectively.' View Source
